2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is a chemical compound that exhibits significant potential in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an imidazole ring and an oxane ring, making it a valuable building block for synthesizing more complex molecules.
The compound can be synthesized through specific chemical reactions involving imidazole derivatives and oxirane compounds. Its synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often yielding the dihydrochloride salt form for enhanced stability and solubility.
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities. It is classified as an organic compound with both amine and oxane functionalities, contributing to its reactivity and potential applications in drug development and materials science.
The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride generally involves several key steps:
In industrial settings, synthesis may utilize continuous flow reactors to optimize yield and purity. Catalysts and specific reaction conditions are fine-tuned for efficiency, ensuring consistent production on a larger scale.
The molecular formula for 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is , with a molecular weight of 254.15 g/mol. The structure features:
The compound can undergo various chemical reactions:
The reactions can lead to various derivatives:
The mechanism of action for 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride is not completely elucidated but is believed to involve interactions through the imidazole ring. This ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with proteins, enzymes, and other biomolecules. Such interactions may modulate the activity of these targets, leading to various biological effects.
The physical properties include:
Property | Data |
---|---|
Molecular Formula | C9H17Cl2N3O |
Molecular Weight | 254.15 g/mol |
IUPAC Name | 2-(1-methylimidazol-2-yl)oxan-3-amine; dihydrochloride |
InChI | InChI=1S/C9H15N3O.2ClH/c1... |
InChI Key | AAWISMLKIAVUHI-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN=C1C2C(CCCO2)N.Cl.Cl |
These properties indicate that the compound is soluble in water due to its dihydrochloride form, enhancing its applicability in various chemical environments.
The scientific applications of 2-(1-Methyl-1H-imidazol-2-yl)oxan-3-amine dihydrochloride are diverse:
This compound's unique structural features make it a valuable asset in research and industrial applications alike.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3